molecular formula C23H19N5O4S B10981522 N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-3-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanamide

N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-3-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanamide

Cat. No.: B10981522
M. Wt: 461.5 g/mol
InChI Key: GNPOUDFCCLVPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a complex molecule with a long name, so let’s break it down:
    • The core structure consists of a thiazole ring (1,3-thiazol-2-yl) and an isoindoloquinazolinone ring (5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-yl).
    • The compound also contains an amino acid-derived side chain: N-[4-(2-amino-2-oxoethyl)]propanamide .
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H19N5O4S

    Molecular Weight

    461.5 g/mol

    IUPAC Name

    N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

    InChI

    InChI=1S/C23H19N5O4S/c24-18(29)11-13-12-33-23(25-13)26-19(30)9-10-27-20-14-5-1-2-6-15(14)22(32)28(20)17-8-4-3-7-16(17)21(27)31/h1-8,12,20H,9-11H2,(H2,24,29)(H,25,26,30)

    InChI Key

    GNPOUDFCCLVPND-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=NC(=CS5)CC(=O)N

    Origin of Product

    United States

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